molecular formula C24H27N3O3 B2997229 1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-86-2

1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2997229
CAS No.: 899960-86-2
M. Wt: 405.498
InChI Key: QEJIQJKKNPKUQW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic core structure with a carboxamide substituent. The 3,4-dimethoxyphenyl group at position 1 and the phenethyl chain on the carboxamide nitrogen are critical structural features.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-11-10-19(17-22(21)30-2)23-20-9-6-14-26(20)15-16-27(23)24(28)25-13-12-18-7-4-3-5-8-18/h3-11,14,17,23H,12-13,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJIQJKKNPKUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899960-86-2) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC24_{24}H27_{27}N3_{3}O3_{3}
Molecular Weight405.5 g/mol
CAS Number899960-86-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, which could affect mood and cognitive functions.

Antitumor Activity

Studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : The compound demonstrated cytotoxicity against human leukemia cell lines with IC50_{50} values indicating moderate potency.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest:

  • Bacterial Inhibition : Effective against several strains of bacteria, indicating potential as an antibacterial agent.
  • Fungal Activity : Exhibits antifungal properties, with studies showing inhibition of fungal growth at certain concentrations.

Case Studies

  • Antitumor Efficacy : A study published in Asian Journal of Pharmaceutics evaluated the cytotoxic effects of similar compounds derived from pyrrolo[1,2-a]pyrazines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting a promising therapeutic potential for cancer treatment .
  • Antimicrobial Testing : In another investigation, the compound's efficacy against pathogenic bacteria was assessed using standard disk diffusion methods. Results showed zones of inhibition comparable to established antibiotics, supporting further exploration into its clinical applications .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile:

  • Cytotoxicity : Although showing promise as an anticancer agent, the compound's cytotoxic effects on normal cells require careful evaluation.
  • Genotoxicity Studies : Minimal chromosomal aberrations were noted in preliminary tests, suggesting a relatively safe profile compared to other chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative aromatic substitutions:

  • 4-Fluorophenyl substituent (): The compound 1-(4-fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a fluorine atom at the para position, reducing steric bulk compared to methoxy groups. Its logP (3.70) and molecular weight (315.39) are lower than the target compound’s predicted values, suggesting improved membrane permeability .
  • Its higher molecular weight (343.42) and logP (3.70) indicate increased lipophilicity .
  • 5-Chloro-2,4-dimethoxyphenyl substituent (): The chloro group in N-(5-chloro-2,4-dimethoxyphenyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide introduces electronegativity and polarizability, which may enhance binding to hydrophobic pockets in biological targets. Its molecular weight (391.90) is significantly higher, impacting solubility .

Alkyl Chain Modifications

  • Phenethyl vs. For example, the tert-butyl group in ’s compound may hinder rotational freedom, affecting conformational stability .

Core Structure and Physicochemical Properties

All analogs retain the 3,4-dihydropyrrolo[1,2-a]pyrazine core, ensuring similar π-π stacking and hydrogen-bonding capabilities. Key differences in physicochemical properties include:

Property Target Compound (Predicted) 4-Fluorophenyl Analog 3,5-Dimethoxyphenyl Analog 5-Chloro-2,4-Dimethoxyphenyl Analog
Molecular Formula C25H29N3O3 C18H22FN3O C19H25N3O3 C20H26ClN3O3
Molecular Weight (g/mol) ~419.5 315.39 343.42 391.90
logP ~4.2 3.70 3.70 ~4.5
Hydrogen Bond Acceptors 4 4 4 4
Polar Surface Area (Ų) ~41.4 ~41.4 41.45 ~41.4

Key Research Findings

  • Synthetic Methods : Analogous compounds (e.g., and ) were synthesized via carboxamide coupling reactions, with characterization by NMR, IR, and mass spectrometry .
  • Bioavailability Considerations : The 3,4-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs, as methoxy groups are less prone to oxidative metabolism .
  • Structural Insights : The phenethyl chain in the target compound could mimic tyrosine side chains in kinase inhibitors, a feature observed in other pyrrolo-pyrazine derivatives .

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